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Compound of Interest

Compound Name: 2-Methoxyphenyl dihydrouracil

Cat. No.: B6589403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

detailed experimental protocol for the synthesis of 2-Methoxyphenyl dihydrouracil. This

document is intended to serve as a valuable resource for researchers and scientists engaged

in drug discovery and development, offering in-depth information on the characterization and

preparation of this heterocyclic compound.

Spectroscopic Data
While direct experimental spectroscopic data for 2-Methoxyphenyl dihydrouracil is not

readily available in the current literature, a detailed analysis of structurally similar compounds,

particularly other 6-aryl substituted dihydrouracils, allows for a reliable prediction of its spectral

characteristics. The following tables summarize the expected quantitative data for 1H NMR,

13C NMR, and IR spectroscopy.

Predicted 1H NMR Spectral Data
Table 1: Predicted 1H NMR Chemical Shifts for 2-Methoxyphenyl dihydrouracil
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

NH (Position 1) ~10.2 Singlet -

NH (Position 3) ~8.0 Singlet -

Ar-H 6.9 - 7.4 Multiplet -

CH (Position 6) ~4.9
Triplet or Doublet of

Doublets
~6-8

OCH3 ~3.8 Singlet -

CH2 (Position 5) 2.6 - 2.9 Multiplet -

Note: Predicted values are based on data from analogous compounds such as 6-(2'-

Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione and various other 6-aryl-dihydrouracils. The

exact chemical shifts and coupling patterns may vary.

Predicted 13C NMR Spectral Data
Table 2: Predicted 13C NMR Chemical Shifts for 2-Methoxyphenyl dihydrouracil

Carbon Predicted Chemical Shift (ppm)

C=O (Position 2) ~154

C=O (Position 4) ~170

Ar-C (Quaternary, C-O) ~156

Ar-C (Quaternary) ~128

Ar-CH 111 - 130

CH (Position 6) ~48

OCH3 ~56

CH2 (Position 5) ~37
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Note: These predictions are derived from spectral data of related 6-aryl-dihydrouracil

compounds.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 2-Methoxyphenyl dihydrouracil

Functional Group
Predicted Wavenumber
(cm-1)

Intensity

N-H Stretch 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide) 1680 - 1740 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-O Stretch (Aryl Ether) 1230 - 1270 Strong

Note: The IR spectrum is expected to show characteristic peaks for the amide and aromatic

functionalities. The values are based on typical ranges for these functional groups and data

from similar molecules.[1]

Experimental Protocols
The synthesis of 6-aryl-dihydrouracils is commonly achieved through a variation of the Biginelli

reaction. The following protocol is a proposed method for the synthesis of 2-Methoxyphenyl
dihydrouracil based on established procedures for analogous compounds.[1][2][3][4][5]

Synthesis of 6-(2-Methoxyphenyl)-5,6-dihydropyrimidin-
4(3H)-one (Biginelli Reaction Intermediate)
This initial step involves the acid-catalyzed three-component reaction between 2-

methoxybenzaldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.

Materials and Reagents:
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2-Methoxybenzaldehyde

Ethyl acetoacetate

Urea

Ethanol

Concentrated Hydrochloric Acid (catalyst)

Procedure:

In a round-bottom flask, combine 2-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate

(1 equivalent), and urea (1.5 equivalents) in ethanol.

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

Reflux the reaction mixture with stirring for 4-6 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then place it in an ice

bath to facilitate precipitation.

Collect the solid product by vacuum filtration and wash with cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-

(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.

Synthesis of 2-Methoxyphenyl Dihydrouracil
The subsequent step involves the hydrolysis and decarboxylation of the Biginelli product.

Materials and Reagents:

6-(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one (from the previous

step)

Aqueous Hydrochloric Acid (e.g., 6M)
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Procedure:

Suspend the purified Biginelli product in aqueous hydrochloric acid.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution) until

the product precipitates.

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-
Methoxyphenyl dihydrouracil.

Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental

workflow for the synthesis and characterization of 2-Methoxyphenyl dihydrouracil.
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Caption: Proposed synthetic pathway for 2-Methoxyphenyl dihydrouracil.
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Caption: General experimental workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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